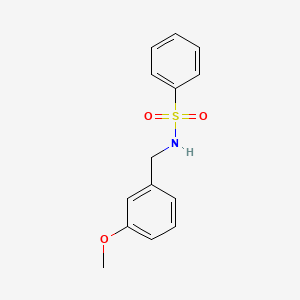

N-(3-methoxybenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-13-7-5-6-12(10-13)11-15-19(16,17)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRVVUQNCIMMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), 3-methoxybenzylamine (1.2 equiv) is added dropwise to benzenesulfonyl chloride (1.0 equiv) at 0–5°C. Aqueous potassium carbonate (1.5 equiv) is introduced to neutralize HCl, enhancing reaction efficiency. After stirring for 12–24 hours at room temperature, the organic layer is washed with water, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) typically yields 70–85% of the desired product.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Formation of a sulfonylammonium intermediate : The amine attacks the electrophilic sulfur atom in benzenesulfonyl chloride, generating a tetrahedral intermediate.

-

Deprotonation and chloride expulsion : Base-mediated deprotonation stabilizes the intermediate, facilitating chloride departure and forming the sulfonamide bond.

This method’s simplicity and high yield make it the preferred approach for small-scale synthesis.

Two-Step Alkylation of Benzenesulfonamide

For substrates requiring selective N-alkylation, a two-step process is employed. This route first synthesizes benzenesulfonamide, followed by alkylation with 3-methoxybenzyl bromide.

Step 1: Synthesis of Benzenesulfonamide

Benzenesulfonyl chloride (1.0 equiv) is treated with aqueous ammonia (2.0 equiv) in THF at 0°C. After 2 hours, acidification with HCl precipitates benzenesulfonamide, which is filtered and dried (yield: 90–95%).

Step 2: N-Alkylation with 3-Methoxybenzyl Bromide

Benzenesulfonamide (1.0 equiv) is dissolved in THF, and 3-methoxybenzyl bromide (1.2 equiv) is added. Sodium hydroxide (1.5 equiv) is introduced to deprotonate the sulfonamide, enhancing nucleophilicity. The mixture is stirred for 24 hours at room temperature, followed by extraction with ethyl acetate and chromatography (yield: 60–75%).

Challenges and Mitigations

-

Low nucleophilicity of benzenesulfonamide : The electron-withdrawing sulfonyl group reduces nitrogen reactivity, necessitating strong bases like NaOH or phase-transfer catalysts.

-

Byproduct formation : Competing O-alkylation is minimized by using polar aprotic solvents and controlled stoichiometry.

Pd-Catalyzed Reductive Coupling of Nitroarenes

A novel approach adapts Pd/C-mediated reductive coupling, traditionally used for aryl sulfonamides, to synthesize N-(3-methoxybenzyl)benzenesulfonamide.

Reaction Protocol

A mixture of sodium benzenesulfinate (4.0 equiv), 3-nitro-1-methoxybenzylbenzene (1.0 equiv), and Pd/C (5 mol%) in DMSO is heated at 120°C for 12 hours under nitrogen. Post-reaction, ethyl acetate extraction and chromatography yield the product (50–65%).

Mechanistic Pathway

-

Reduction of nitroarene : Pd/C facilitates the reduction of the nitro group to an amine.

-

Coupling with sulfinate : The in situ-generated amine reacts with benzenesulfinate to form the sulfonamide.

While this method avoids handling sulfonyl chlorides, the requirement for nitro precursors limits its practicality.

High-Temperature Amination in DMSO

Adapting protocols for guanidino sulfonamides, this compound is synthesized via thermal amination of 4-aminobenzenesulfonamide.

Procedure

A solution of 4-aminobenzenesulfonamide (1.0 equiv) and 3-methoxybenzylamine (8.0 equiv) in DMSO is heated at 130°C for 2 hours. Ethyl acetate extraction and precipitation with hexanes/iPrOH afford the product (yield: 50–60%).

Advantages and Limitations

-

Solvent effects : DMSO’s high polarity and boiling point accelerate the reaction but complicate purification.

-

Excess amine requirement : The large excess of 3-methoxybenzylamine drives the reaction but increases costs.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Scalability | Purification Complexity |

|---|---|---|---|---|

| Direct substitution | 70–85 | Room temperature, mild base | High | Moderate (chromatography) |

| Two-step alkylation | 60–75 | Multi-step, strong base | Moderate | High (multiple steps) |

| Pd-catalyzed coupling | 50–65 | High temperature, Pd catalyst | Low | Moderate |

| DMSO amination | 50–60 | 130°C, excess amine | Low | Low (precipitation) |

The direct substitution method offers the best balance of yield and simplicity, while the Pd-catalyzed route is advantageous for nitro-containing precursors.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the compound can be reduced under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial effects. N-(3-methoxybenzyl)benzenesulfonamide may exhibit enhanced interactions with bacterial targets due to its methoxy substitution, potentially increasing its efficacy as an antimicrobial agent. Research indicates that related compounds can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis and leading to antibacterial effects .

Anti-inflammatory and Analgesic Properties

Some studies suggest that compounds similar to this compound may possess anti-inflammatory and analgesic activities. This makes them valuable candidates for therapeutic applications in treating inflammatory diseases.

Cancer Research

The compound's structural analogs have been investigated for their potential in cancer therapy. For instance, compounds derived from benzenesulfonamides have shown promise in inhibiting specific lipoxygenases (LOXs), which are implicated in cancer progression and metastasis. Inhibitors targeting 12-LOX have demonstrated the ability to reduce platelet aggregation and influence cancer cell behavior .

Agricultural Applications

This compound has shown potential as a pesticide or herbicide due to its biological activity. The methoxy group can enhance the compound's effectiveness in agricultural applications by improving its solubility and interaction with target organisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Structure | Contains a para methoxy group influencing solubility differently. |

| N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | Structure | Features ortho substitution affecting steric hindrance. |

| N-(4-nitrophenyl)-4-methylbenzenesulfonamide | Structure | Nitro group enhances reactivity towards nucleophiles. |

This table illustrates how variations in substitution can impact the biological activity and solubility of sulfonamide compounds.

Case Studies

Research has highlighted various case studies involving sulfonamide derivatives:

- Antiviral Activity : Studies on benzenesulfonamides have shown sub-micromolar levels of antiviral activities against HIV-1, demonstrating their potential as therapeutic agents against viral infections .

- Enzyme Inhibition : New aryl thiazolone-benzenesulfonamides exhibited significant inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity and potential utility in cancer treatment .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to reduced tumor growth in cancers where this enzyme is overexpressed .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Optimization

- 3-Methoxy-N-{4-[(4-phenylpiperazinyl)carbonyl]benzyl}benzenesulfonamide (): Incorporates a piperazine moiety, improving solubility and receptor affinity compared to the simpler benzyl group in the target compound. This highlights the role of polar substituents in pharmacokinetics .

- CDK2 Inhibitors 7q and 7s (): Achieved sub-nanomolar IC50 values (0.7–0.8 nM) via 2-arylsulfonamide substituents. The target compound’s 3-methoxybenzyl group may lack the electron-withdrawing effects required for similar potency, emphasizing the importance of substituent electronics in structure-activity relationships (SAR) .

Table 2: Key Pharmacological Parameters of Selected Analogues

Q & A

Basic: What are the key considerations for synthesizing N-(3-methoxybenzyl)benzenesulfonamide with high purity?

Methodological Answer:

Synthesis requires multi-step optimization to minimize side reactions. A typical protocol involves:

- Sulfonylation : Reacting benzenesulfonyl chloride with 3-methoxybenzylamine under inert conditions (argon/nitrogen) at 0–5°C to control exothermic reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (δ 7.6–7.8 ppm for aromatic protons, δ 4.2 ppm for –CH-N–) and HRMS (expected [M+H] at m/z 292.0845) .

Advanced: How can reaction kinetics and solvent effects be analyzed to optimize the sulfonamide coupling step?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress using in-situ -NMR to track amine consumption. Fit data to a second-order rate equation to determine activation energy () and rate constants .

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Polar solvents accelerate sulfonylation but may increase hydrolysis byproducts. Use Kamlet-Taft parameters to correlate solvent polarity with yield .

- Temperature Profiling : Differential scanning calorimetry (DSC) identifies optimal thermal conditions to avoid decomposition .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- -NMR: Aromatic protons (6.8–7.8 ppm), methoxy singlet (δ 3.8 ppm), and benzylic –CH- (δ 4.1–4.3 ppm).

- -NMR: Sulfonamide carbonyl at δ 167–170 ppm, methoxy carbon at δ 55–56 ppm .

- Mass Spectrometry : ESI-HRMS confirms molecular ion ([M+H]) and fragments (e.g., loss of –SO- group at m/z 155).

- IR Spectroscopy : Stretching vibrations for S=O (1150–1350 cm) and N–H (3300 cm) .

Advanced: How can crystallographic data resolve discrepancies in reported structural conformations?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve torsional angles between the benzene and methoxybenzyl groups .

- Refinement : Apply SHELXL for structure solution. Key parameters: R-factor < 5%, wR < 12%. Analyze intermolecular interactions (e.g., hydrogen bonds between sulfonamide –NH and methoxy O) to explain packing anomalies .

- Validation : Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify steric clashes or electronic effects .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO-hydration assay. IC values < 100 nM indicate high affinity .

- Antimicrobial Screening : Broth microdilution (MIC assay) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare with sulfamethoxazole controls .

- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC > 50 µM preferred) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Functional Group Modifications :

- Replace methoxy with ethoxy or halogen (Cl, Br) to alter lipophilicity (logP via shake-flask method).

- Introduce electron-withdrawing groups (e.g., –CF) to sulfonamide para-position to enhance enzyme binding .

- Computational Modeling :

- Docking (AutoDock Vina) into CA-II active site (PDB: 1CA2) to predict binding poses.

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns .

- Pharmacokinetic Profiling : Calculate ADMET properties (SwissADME) to prioritize analogs with favorable bioavailability and low toxicity .

Basic: How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and reagent batches. Report IC with 95% confidence intervals .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Validate solubility via nephelometry .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from ≥3 independent studies. Adjust for variables like incubation time or serum content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.